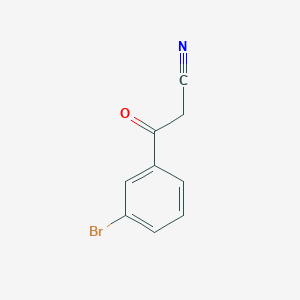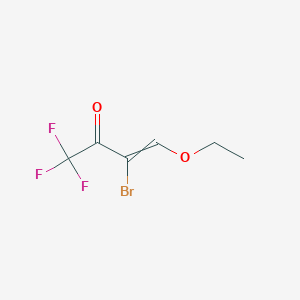
3-Bromobenzoylacetonitrile
Vue d'ensemble
Description
3-Bromobenzoylacetonitrile is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various brominated benzonitrile derivatives and their synthesis, which can provide insights into the chemistry of related compounds. These derivatives are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials for organic electronics .
Synthesis Analysis
The synthesis of brominated benzonitrile derivatives can be achieved through various methods. For instance, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been described, involving palladium-catalyzed arylation and an acidic deprotection/cyclization sequence . Another method includes the bromodeboronation of aryl boronic acids to form 2-bromo-3-fluorobenzonitrile . Additionally, an improved synthesis of a bromomethylthiazolyl-ethynyl derivative of benzonitrile was achieved using a new synthon for Sonogashira coupling . These methods highlight the versatility of bromobenzonitriles in chemical synthesis and their potential as precursors for various chemical transformations.
Molecular Structure Analysis
The molecular structure of bromobenzonitrile derivatives can be complex and is often determined by the nature of the substituents and the reaction conditions. For example, the reaction of anthranilic acids with o-bromomethylphenylacetonitrile can lead to different products depending on the temperature and substituents, indicating the sensitivity of the molecular structure to reaction parameters . The molecular recognition study of a bromo derivative of dihydroxybenzoic acid with N-donor compounds also shows the importance of functional groups and their interactions in defining the molecular structure .
Chemical Reactions Analysis
Bromobenzonitrile derivatives participate in a variety of chemical reactions. Nitrodibromoacetonitrile, for example, reacts with alkenes, aromatic compounds, amines, and sulfides to form products derived from bromine or nitrocyanocarbene . The synthesis of tritiated bromobenzene derivatives involves exchange-tritiation, diazotization, and Sandmeyer coupling . Furthermore, the regioselective bromocyclization of 2-alkynylbenzoic acids leads to the formation of 3-(bromomethylene)isobenzofuran-1(3H)-ones, demonstrating the reactivity of brominated benzonitriles in cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzonitrile derivatives are influenced by their molecular structure. While the papers provided do not directly discuss the properties of 3-Bromobenzoylacetonitrile, they do provide information on related compounds. For example, the synthesis of 3-oxo-1,3-dihydro-1-isobenzofuranyl alkanoates from 2-bromobenzaldehyde suggests that the presence of a bromine atom can facilitate the formation of heterocyclic compounds . The reactivity of these compounds in various chemical reactions, as well as their potential to form supramolecular assemblies, indicates that bromobenzonitriles have significant chemical versatility, which can be exploited in the design of new materials and pharmaceuticals .
Applications De Recherche Scientifique
Herbicide Resistance in Plants
3-Bromobenzoylacetonitrile derivatives, like bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), have been utilized in creating herbicide-resistant transgenic plants. A study demonstrated that transgenic tobacco plants expressing a bacterial detoxification gene showed resistance to high levels of bromoxynil. This approach signifies a successful method for obtaining herbicide resistance by introducing a novel catabolic detoxification gene in plants (Stalker, McBride & Malyj, 1988).
Environmental Degradation
Research on bromoxynil's environmental degradation revealed that it undergoes biotransformation under different anaerobic conditions, including methanogenic, sulfidogenic, and Fe(III)-reducing conditions. This finding is crucial for understanding the environmental fate and potential ecological impact of bromoxynil (Knight, Berman & Häggblom, 2003).
Metabolism by Soil Bacteria
A study focusing on the metabolism of bromoxynil by Klebsiella pneumoniae subsp. ozaenae found that this soil bacterium could convert bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid. This conversion, utilizing a specific nitrilase enzyme, highlights the potential for bioremediation and understanding the interaction between soil bacteria and herbicides (McBride, Kenny & Stalker, 1986).
Novel Heterocyclic Synthesis
3-Bromobenzoylacetonitrile derivatives are used in the synthesis of complex organic molecules. For instance, the synthesis of thieno[2,3-f]benzo[cd]indol-4-ones from 4-substituted bromobenzoic acids and 3-thienylacetonitrile represents a novel method for creating previously unknown tetracyclic heterocycles (Wang & Biehl, 1998).
Root Growth Studies
Studies on compounds like bromoxynil have led to discoveries in plant physiology, specifically in understanding root growth inhibitors. These studies have provided insights into the herbicidal activity and its relationship with chemical structure (Wain, 1977).
Safety And Hazards
Propriétés
IUPAC Name |
3-(3-bromophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFNSHGLANEMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373580 | |
| Record name | 3-Bromobenzoylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobenzoylacetonitrile | |
CAS RN |
70591-86-5 | |
| Record name | 3-Bromobenzoylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-bromophenyl)-3-oxopropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1333980.png)









![(4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B1333999.png)


